5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine IUPAC name
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine IUPAC name
Technical Whitepaper: 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine
Executive Summary
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine (also known as 5-(4-(trifluoromethyl)phenyl)pyridin-2-amine) is a critical biaryl building block in modern drug discovery. Characterized by a 2-aminopyridine core coupled to a para-trifluoromethyl phenyl ring, this scaffold integrates three essential pharmacophoric features: a hydrogen bond donor/acceptor system (aminopyridine), a lipophilic spacer (phenyl ring), and a metabolic blocker (
This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical properties, and its utility as a privileged structure in the development of kinase inhibitors (e.g., IRAK4, CDK) and anti-infective agents.
Chemical Identity & Structural Analysis
The molecule belongs to the class of 5-aryl-2-aminopyridines. The integration of the trifluoromethyl group at the para-position of the phenyl ring significantly alters the electronic and physicochemical profile compared to the unsubstituted biaryl.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 5-[4-(Trifluoromethyl)phenyl]pyridin-2-amine |
| Common Synonyms | 5-(4-Trifluoromethylphenyl)-2-aminopyridine; 2-Amino-5-(4-trifluoromethylphenyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 238.21 g/mol |
| SMILES | NC1=NC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1 |
Electronic & Steric Properties
-
Aminopyridine Core: Acts as a bidentate ligand in active sites. The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This motif is "privileged" for ATP-binding pockets in kinases.
-
Trifluoromethyl Group (
):-
Metabolic Stability: Blocks CYP450-mediated oxidation at the susceptible para-position.
-
Lipophilicity: Increases
, enhancing membrane permeability. -
Electronic Effect: Strong electron-withdrawing group (EWG), deactivating the phenyl ring but increasing the acidity of any potential NH interactions in the binding pocket.
-
Synthetic Framework: Suzuki-Miyaura Cross-Coupling[3][4]
The most robust route to 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and lower toxicity.
Retrosynthetic Analysis
The strategic disconnection occurs at the C5-C1' biaryl bond.
-
Fragment A (Electrophile): 2-Amino-5-bromopyridine (or 2-amino-5-iodopyridine).
-
Fragment B (Nucleophile): 4-(Trifluoromethyl)phenylboronic acid.
Critical Synthetic Challenge: Catalyst Poisoning
Free aminopyridines can coordinate strongly to Palladium (Pd), potentially poisoning the catalyst and stalling the reaction.
-
Solution A: Use of a protecting group (e.g., Boc-protection of the amine), followed by deprotection.
-
Solution B (Preferred): Use of robust catalyst systems (e.g.,
or Buchwald ligands like XPhos) that can out-compete the amine for Pd coordination, allowing the reaction to proceed without protection steps.
Optimized Experimental Protocol
Note: This protocol assumes the use of the "Solution B" direct coupling approach.
Reagents:
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a specific reaction vial (microwave or pressure tube) with the aryl halide and boronic acid. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-dioxane.
-
Catalyst Introduction: Add the Pd catalyst under a positive stream of
. -
Base Addition: Add the aqueous carbonate solution.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The aminopyridine is polar; ensure the column is flushed well.
Visualization: Synthetic & Pharmacological Logic
The following diagram illustrates the synthetic pathway and the downstream pharmacological logic of the scaffold.
Caption: Synthetic route via Suzuki coupling and subsequent pharmacological mapping of the 5-aryl-2-aminopyridine scaffold.
Physicochemical Profiling
Understanding the physical properties is crucial for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Approximate/Predicted) | Implications for Drug Design |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; good oral bioavailability potential. |
| pKa (Pyridine N) | ~6.5 – 7.0 | Protonatable at physiological pH; aids solubility. |
| H-Bond Donors | 1 (Amine | Critical for interaction with kinase "hinge" regions. |
| H-Bond Acceptors | 2 (Pyridine N, F atoms) | Pyridine N is the primary acceptor. |
| TPSA | ~39 Ų | Well within the range for blood-brain barrier (BBB) penetration if needed. |
Medicinal Chemistry Applications
Kinase Inhibitors (e.g., IRAK4, CDK)
The 2-aminopyridine motif is a "hinge binder." In the ATP-binding pocket of kinases, the pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Case Study: This scaffold is homologous to inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), where the biaryl system extends into the hydrophobic pocket, and the
group occupies a specific sub-pocket to gain selectivity [1].
Antimalarial Agents
Research into 3,5-diaryl-2-aminopyridines has identified them as potent antimalarials.[3] The 5-aryl substituent (specifically with electron-withdrawing groups like
Metabolic Stability Strategy
The
References
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters (2022).[4] URL:[Link]
-
3,5-Diaryl-2-aminopyridines as a novel class of orally active antimalarials. Source: Journal of Medicinal Chemistry / PubMed (2012). URL:[Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: Royal Society of Chemistry (RSC) Advances (2025). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 3,5-Diaryl-2-aminopyridines as a novel class of orally active antimalarials demonstrating single dose cure in mice and clinical candidate potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
